1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Description
1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one (CAS: 1228666-49-6) is a brominated heterocyclic compound featuring a pyrido-oxazine core fused with a 2,2-dimethylpropan-1-one moiety. Its molecular formula is C₁₂H₁₅BrN₂O₂, with a molecular weight of 299.17 g/mol . The bromine atom at the 6-position of the pyrido-oxazine ring contributes to its unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. This compound has been utilized in studies targeting kinase inhibitors and other biologically active molecules, though its specific applications remain under investigation .
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNJTWSMKVIJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673659 | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-49-6 | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅BrN₂O₂
- Molecular Weight : 299.16 g/mol
- CAS Number : 1228666-49-6
- MDL Number : MFCD15530318
Pharmacological Profile
Research indicates that compounds within the pyrido[2,3-b][1,4]oxazine class exhibit a range of biological activities. The specific compound under discussion has shown potential in various pharmacological evaluations:
- Analgesic Activity : A study comparing N-substituted pyrido[3,2-b]oxazinones demonstrated that similar compounds exhibit significant analgesic effects. For instance, one derivative showed an effective dose (ED50) of 12.5 mg/kg in mice and 27.8 mg/kg in rats when tested against pain models such as the phenylquinone writhing test and acetic acid writhing test .
- Anti-inflammatory Effects : The structural features of this compound suggest potential anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines in vitro.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate the specific mechanisms and pathways involved.
The biological activity of this compound is likely mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors. This can include inhibition of cyclooxygenase (COX) enzymes involved in inflammatory pathways.
- Receptor Interactions : The compound may interact with neurotransmitter receptors, contributing to its analgesic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Case Study : Research has shown that derivatives of pyrido[2,3-b][1,4]oxazine compounds exhibit anti-cancer properties. The bromine substitution may enhance the bioactivity of the compound by improving its interaction with target proteins involved in cancer pathways.
Chemical Probes in Biological Studies
The ability of this compound to act as a chemical probe allows researchers to study biological processes at the molecular level.
Example Application : In cellular assays, compounds like 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one can be used to elucidate mechanisms of action for various signaling pathways. This can lead to insights into drug resistance mechanisms in cancer cells.
Material Science
The unique properties of this compound make it a candidate for developing new materials with specific functionalities.
Research Insight : Studies have indicated that halogenated heterocycles can be used in the synthesis of advanced polymers and nanomaterials. The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one are best understood through comparison with analogs in the pyrido-oxazine family. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Halogen Substitution :
- Bromine (Br) at C6 in the target compound balances reactivity and stability compared to iodine (I), which is bulkier and more reactive in cross-coupling reactions .
- Chlorine (Cl) analogs (e.g., 8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, CAS 1198154-60-7) exhibit lower molecular weights and reduced steric hindrance, favoring nucleophilic substitutions .
Functional Group Impact :
- The 2,2-dimethylpropan-1-one group enhances lipophilicity, improving membrane permeability in drug candidates .
- Dimethoxymethyl or TBS-protected derivatives (e.g., C₂₁H₃₅BrN₂O₃Si) introduce polar or steric effects, respectively, modulating solubility and metabolic pathways .
Biological Relevance :
- Brominated pyrido-oxazines are prevalent in kinase inhibitor scaffolds (e.g., engasertib, a serine/threonine kinase inhibitor), where bromine’s electronegativity aids in target binding .
- Methylation at N1 (e.g., 7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) reduces ring puckering, as confirmed by SHELX-refined crystallographic data .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a tandem SN2 and SNAr reaction pathway, starting from appropriately brominated pyridine derivatives and amine precursors. The key steps involve:
- Preparation of a brominated pyridine intermediate.
- Alkylation with a suitable amine bearing a reactive group.
- Intramolecular cyclization to form the pyrido-oxazine ring system.
- Introduction of the 2,2-dimethylpropanoyl moiety via acylation.
This approach leverages the ambiphilic nature of the substrates to enable efficient ring closure and functionalization.
Detailed Preparation Procedure
Synthesis of 2,4,6-Tribromopyridin-3-ol (Key Starting Material)
- Reagents : 3-Hydroxypyridine and bromine.
- Conditions : Bromination at 0 °C followed by stirring at room temperature for 12 hours.
- Outcome : Formation of 2,4,6-tribromopyridin-3-ol as a yellow solid.
- Yield : Approximately 69%.
- Characterization : Melting point 74–76 °C; confirmed by IR and NMR spectroscopy.
Tandem SN2 and SNAr Reaction for Pyrido-oxazine Formation
- Reagents : 2,4,6-tribromopyridin-3-ol and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.
- Base : Potassium carbonate (K2CO3).
- Solvent : Dimethylformamide (DMF).
- Conditions : Stirring at 120 °C for 10 hours.
- Workup : Extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
- Products : Mixture of pyrido-oxazine derivatives, including the target compound.
- Yield : Moderate, e.g., 39% for the major product.
- Mechanism : Initial SN2 displacement of the chloro group by the amine, followed by intramolecular nucleophilic aromatic substitution (SNAr) leading to cyclization.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Bromination of 3-hydroxypyridine | Br2, 0 °C to RT, 12 h | 69 | 2,4,6-Tribromopyridin-3-ol, yellow solid, mp 74–76 °C |
| Tandem SN2/SNAr cyclization | 2,4,6-Tribromopyridin-3-ol, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, K2CO3, DMF, 120 °C, 10 h | 39 | Pyrido-oxazine derivatives, colorless solid |
| Purification | Silica gel chromatography (EtOAc/hexane) | — | Isolated pure compounds |
Mechanistic Insights and Reaction Optimization
- The tandem SN2/SNAr sequence is critical for regioselective cyclization at the 2-position of the pyridine ring.
- The reaction benefits from the use of polar aprotic solvents like DMF, which enhance nucleophilicity and facilitate substitution.
- Potassium carbonate serves as a mild base to deprotonate the phenolic hydroxyl and neutralize HCl formed during the reaction.
- Reaction time and temperature are optimized to balance conversion and minimize side products.
- The bromine substituent at the 6-position remains intact during the cyclization, allowing further functionalization if needed.
Additional Synthetic Considerations
- The starting brominated pyridine can be prepared by direct bromination of 3-hydroxypyridine, a scalable and straightforward step.
- The amine precursor (3-chloro-N,N-dimethylpropan-1-amine hydrochloride) is commercially available or can be synthesized by chlorination of the corresponding alcohol.
- The method allows for variation of the amine component to generate diverse pyrido-oxazine derivatives.
- The final compound's purity and identity are confirmed by NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Summary Table of Key Spectral Data for the Title Compound
| Spectral Method | Data (Representative) |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals consistent with dihydropyrido-oxazine ring and 2,2-dimethylpropanoyl group (specific shifts depend on substitution pattern) |
| 13C NMR (100 MHz, CDCl3) | Characteristic carbonyl carbon (~200 ppm), aromatic and aliphatic carbons |
| IR (neat) | Carbonyl stretch (~1700 cm⁻¹), aromatic C–H, C–O, and C–N bands |
| HRMS (ESI+) | Molecular ion peak matching calculated mass for C14H15BrN2O2 |
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing this compound’s structure, and how can conflicting spectral data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, diastereotopic protons in the pyrido-oxazine ring can split into distinct signals in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (e.g., ESI+ mode) to resolve discrepancies between calculated and observed masses, as seen in structurally similar brominated heterocycles .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and ether (C-O-C) stretches in the 1650–1750 cm and 1200–1300 cm ranges, respectively .
- Data Conflict Resolution : Cross-reference with X-ray crystallography (if crystals are obtainable) or computational modeling (e.g., DFT) to validate ambiguous peaks .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Precursor Selection : Use brominated pyrido-oxazine intermediates (e.g., 6-bromo derivatives) as starting materials, similar to protocols for 7-bromo-1-methyl analogs .
- Reaction Conditions : Employ anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Control temperature (<100°C) to avoid decomposition of the dimethylpropanone moiety.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for polar impurities. Monitor purity via NMR integration or LC-MS .
Q. What analytical techniques are critical for assessing purity, and how should thresholds be defined?
- Methodological Answer :
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 2% .
- Melting Point Analysis : A sharp melting range (e.g., ±2°C) indicates high crystallinity and purity, as seen in brominated pyridazinones .
- HPLC-DAD/ELSD : Set purity thresholds at ≥95% for biological assays, with baseline separation of major peaks .
Advanced Research Questions
Q. How can computational modeling predict this compound’s pharmacological targets, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases or GPCRs, leveraging the bromine atom’s halogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (≥50 ns trajectories) in explicit solvent to assess target engagement .
- Validation : Pair with in vitro assays (e.g., kinase inhibition profiling or radioligand displacement) to confirm predicted targets .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Batch Reproducibility : Ensure synthetic consistency (e.g., via HRMS and NMR lot comparisons) to rule out structural variability .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) to minimize context-dependent effects .
- Meta-Analysis : Use tools like RevMan to statistically harmonize data from disparate studies, focusing on effect sizes and confidence intervals .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions at the 6-bromo position (e.g., 6-amino or 6-chloro derivatives) to probe electronic effects .
- Side-Chain Variations : Replace the 2,2-dimethylpropanone group with ester or amide functionalities to assess steric and polarity impacts .
- Biological Testing : Prioritize high-throughput screening (HTS) against target panels (e.g., Eurofins Panlabs) to quantify IC shifts .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Methodological Answer :
- Intermediate Stability : Characterize shelf-life of brominated intermediates under varying temperatures and humidity to prevent degradation .
- Green Chemistry : Optimize atom economy using catalytic methods (e.g., Pd-catalyzed cross-coupling) to reduce waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Data Gaps and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
